molecular formula C25H29N3O3S B10945093 2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide

2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10945093
M. Wt: 451.6 g/mol
InChI Key: CJJXAYWBXIWZFL-UHFFFAOYSA-N
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Description

2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a phenethyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2,5-dihydroxy compound, under acidic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 2-isopropyl-5-methylphenol and an appropriate leaving group.

    Attachment of the phenethyl group: This step involves the reaction of the intermediate with phenethylamine under basic conditions.

    Formation of the hydrazinecarbothioamide moiety: This can be achieved by reacting the intermediate with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE: This compound shares a similar core structure but differs in the presence of a triazole ring and a sulfanyl group.

    2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-ISOPROPYLPHENYL)ETHANONE: This compound contains an oxadiazole ring and a thioxo group, making it structurally similar but functionally different.

Uniqueness

2-({5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a furan ring, a phenethyl group, and a hydrazinecarbothioamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

1-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C25H29N3O3S/c1-17(2)21-11-9-18(3)15-23(21)30-16-20-10-12-22(31-20)24(29)27-28-25(32)26-14-13-19-7-5-4-6-8-19/h4-12,15,17H,13-14,16H2,1-3H3,(H,27,29)(H2,26,28,32)

InChI Key

CJJXAYWBXIWZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NNC(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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